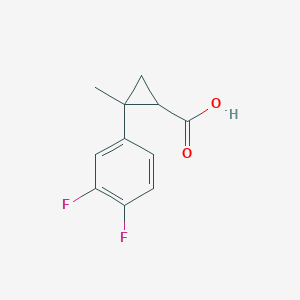

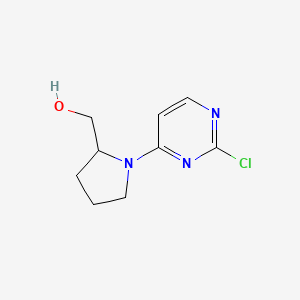

![molecular formula C11H13N3 B1428157 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 756413-36-2](/img/structure/B1428157.png)

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole

Overview

Description

Synthesis Analysis

The synthesis of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” is characterized by the presence of a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with nitrogen at one position, while the imidazole ring is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Antibacterial Agents

The imidazole fragment is recognized for its antibacterial properties. Compounds containing the imidazole moiety, such as 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole, have been designed and synthesized to target phytopathogenic bacteria. These compounds have shown promising in vitro and in vivo activities against various bacterial strains, offering potential as new bactericidal agents .

Antifungal Applications

Similar to their antibacterial use, imidazole derivatives can also serve as antifungal agents. The ability of these compounds to interfere with fungal cell membrane integrity makes them valuable in the development of treatments for fungal infections .

GABA A Receptor Modulators

Imidazole derivatives have been found to act as positive allosteric modulators of the GABA A receptor. This application is significant in the treatment of conditions related to the central nervous system, including anxiety and insomnia .

Proton Pump Inhibitors

The structural similarity of imidazole compounds to purines allows them to inhibit proton pumps effectively. This application is crucial in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibitors

Imidazole-containing compounds have been explored as aromatase inhibitors, which are essential in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, these compounds can reduce estrogen production and slow the growth of certain cancer cells .

Anti-inflammatory Agents

The imidazole ring is a component in the structure of some nonsteroidal anti-inflammatory drugs (NSAIDs). These agents work by reducing inflammation and pain in various conditions, including arthritis .

Safety and Hazards

The safety data sheet for “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is the poly(ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells, thus maintaining genomic stability.

Mode of Action

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole interacts with the PARP enzyme by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from repairing DNA damage. As a result, cells with damaged DNA are unable to repair themselves, leading to cell death. This is particularly effective in cancer cells, which often have defects in DNA repair pathways.

Biochemical Pathways

The action of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole affects the DNA repair pathway, specifically the base excision repair (BER) pathway By inhibiting PARP, the compound prevents the repair of single-strand breaks (SSBs)

Result of Action

The result of the action of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is the induction of cell death in cells with damaged DNA. By inhibiting PARP and preventing the repair of DNA damage, the compound induces a state of genomic instability in the cell. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that have defects in other DNA repair pathways .

properties

IUPAC Name |

2-pyrrolidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQGVINTJUCLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole | |

CAS RN |

756413-36-2 | |

| Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)

![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

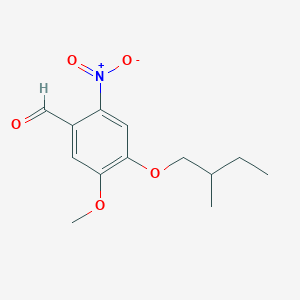

![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)

![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)